3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione
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Overview
Description
3-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a cyclohexyl(methyl)amino group and a thione group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the cyclohexyl(methyl)amino and thione groups.
2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
Uniqueness
The presence of the cyclohexyl(methyl)amino group and the thione group in 3-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE imparts unique chemical and biological properties that distinguish it from other benzoxazole derivatives. These functional groups enhance its reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C15H20N2OS |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C15H20N2OS/c1-16(12-7-3-2-4-8-12)11-17-13-9-5-6-10-14(13)18-15(17)19/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
InChI Key |
JHAGQQJEHFPRJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CN1C2=CC=CC=C2OC1=S)C3CCCCC3 |
Origin of Product |
United States |
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